molecular formula C12H13ClO4 B1599629 Benzyl (Chloromethyl) Succinate CAS No. 143869-67-4

Benzyl (Chloromethyl) Succinate

Cat. No.: B1599629
CAS No.: 143869-67-4
M. Wt: 256.68 g/mol
InChI Key: CSQJMNMWWYYBBG-UHFFFAOYSA-N
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Description

Benzyl (Chloromethyl) Succinate is an organic compound with the molecular formula C({12})H({13})ClO(_{4}) It is a derivative of succinic acid, where one of the carboxyl groups is esterified with benzyl alcohol and the other with chloromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (Chloromethyl) Succinate can be synthesized through several methods. One common approach involves the esterification of succinic acid with benzyl alcohol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted succinates.

    Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions. Reduction reactions can convert the ester groups to alcohols.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield succinic acid and the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic (HCl, H(_2)SO(_4)) or basic (NaOH, KOH).

Major Products:

  • Substituted succinates.
  • Benzaldehyde, benzoic acid (oxidation products).
  • Succinic acid and alcohols (hydrolysis products).

Scientific Research Applications

Benzyl (Chloromethyl) Succinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industrial Applications: Used in the production of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.

Mechanism of Action

The mechanism by which Benzyl (Chloromethyl) Succinate exerts its effects depends on the specific application:

    In Organic Synthesis: The chloromethyl group acts as a reactive site for nucleophilic substitution, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

    In Biological Systems: When used to modify biomolecules, it can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function or activity.

Comparison with Similar Compounds

Benzyl (Chloromethyl) Succinate can be compared with other similar compounds such as:

    Methyl (Chloromethyl) Succinate: Similar in structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.

    Ethyl (Chloromethyl) Succinate: Another analog with an ethyl group, used in similar contexts but with variations in physical and chemical properties.

    Benzyl (Bromomethyl) Succinate: The bromine atom provides different reactivity compared to chlorine, often used in more selective substitution reactions.

Uniqueness: this compound is unique due to the presence of both a benzyl and a chloromethyl group, offering a combination of reactivity and stability that is valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-O-benzyl 4-O-(chloromethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQJMNMWWYYBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445129
Record name Butanedioic acid, chloromethyl phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143869-67-4
Record name Butanedioic acid, chloromethyl phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Succinic acid monobenzyl ester (4.16 g, 20 mmole) was dissolved in dioxane (20 ml). To the solution was added tetrabutylammonium hydroxide aqueous solution (40%, 11.6 ml, 18 mmole). The solution was dried in vacuo and coevaporated with toluene several times. The residue was dissolved in methylene chloride (60 ml) and then chloroiodomethane (14.5 ml, 200 mmole) was added to the solution. The reaction solution was stirred for 18 hr and then evaporated and the product was isolated with silica gel column chromatography. 3.64 g
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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